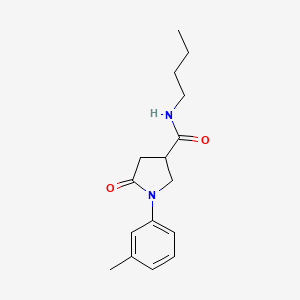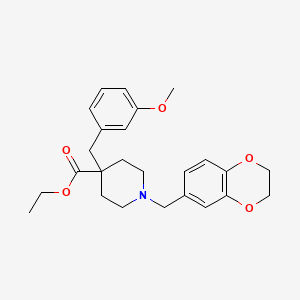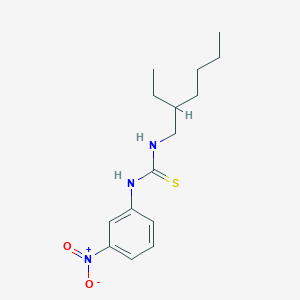![molecular formula C18H26N2O5S B4792527 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4792527.png)
1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane
Vue d'ensemble
Description
1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane, also known as MS-275, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of histone deacetylase inhibitors (HDACi), which are compounds that have been shown to have anti-tumor effects through their ability to alter gene expression.
Mécanisme D'action
1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This process can lead to changes in gene expression that can contribute to the development and progression of cancer. By inhibiting HDAC activity, 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane can alter gene expression patterns and promote cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been shown to have other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and viruses, and has anti-inflammatory properties. It has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane as a research tool is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of HDAC enzymes in cancer and other diseases. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane. One area of interest is the development of new HDAC inhibitors that are more potent and selective than 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane. Another area of interest is the use of 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane in combination with other cancer treatments to enhance their effectiveness. Additionally, there is ongoing research into the potential use of 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
Applications De Recherche Scientifique
1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane has been the subject of numerous scientific studies due to its potential as a cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer types, including leukemia, breast cancer, and lung cancer. Studies have also shown that 1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-17-7-6-15(26(22,23)20-8-4-2-3-5-9-20)14-16(17)18(21)19-10-12-25-13-11-19/h6-7,14H,2-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJNPEKWOLOYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4792447.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4792449.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4792453.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4792483.png)



![methyl 3-(2-fluorobenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4792511.png)
![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4792517.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4792535.png)
